
Pimonidazole
Vue d'ensemble
Description
Le Pimonidazole est un composé nitroimidazole largement utilisé comme marqueur d'hypoxie dans la recherche scientifique. Il est particulièrement précieux dans l'étude de l'hypoxie tumorale, où il permet de visualiser et de quantifier les régions pauvres en oxygène au sein des tissus. Le this compound forme des liaisons covalentes avec les macromolécules dans des conditions hypoxiques, ce qui en fait un indicateur fiable de l'hypoxie dans divers contextes biologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Pimonidazole peut être synthétisé par un processus en plusieurs étapes impliquant la nitration de dérivés de l'imidazole. Les étapes clés comprennent :
Nitration : L'imidazole est nitré pour former le 2-nitroimidazole.
Réduction : Le groupe nitro est réduit en groupe amino.
Alkylation : Le groupe amino est alkylé pour former le this compound.
Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chimie en flux continu et la chromatographie liquide haute performance (HPLC) pour la purification .
Types de réactions:
Réduction : Le this compound subit une réduction de son groupe nitro pour former des intermédiaires réactifs.
Formation de liaison covalente : Dans des conditions hypoxiques, les intermédiaires réduits forment des liaisons covalentes avec les groupes thiol des protéines
Réactifs et conditions courants:
Réactifs de réduction : Les nitroreductases sont couramment utilisées pour catalyser la réduction du groupe nitro.
Conditions de réaction : Des conditions hypoxiques (faibles niveaux d'oxygène) sont essentielles au processus de liaison covalente
Produits majeurs:
Applications De Recherche Scientifique
Le Pimonidazole a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme sonde pour étudier les réactions redox et les processus chimiques liés à l'hypoxie.
Biologie : Aide à visualiser les régions hypoxiques dans les tissus, en particulier dans la recherche sur le cancer.
Médecine : Utilisé dans les essais cliniques pour évaluer l'hypoxie tumorale et prédire les résultats du traitement.
Industrie : Employé dans le développement de thérapies et d'outils de diagnostic ciblant l'hypoxie .
5. Mécanisme d'action
Le this compound exerce ses effets par le biais du mécanisme suivant :
Réduction : Le groupe nitro du this compound est réduit par les nitroreductases dans des conditions hypoxiques.
Formation de liaison covalente : Les intermédiaires réduits forment des liaisons covalentes avec les groupes thiol des protéines, ce qui donne des adduits stables.
Détection : Ces adduits peuvent être détectés par immunohistochimie, ce qui permet la visualisation des régions hypoxiques
Mécanisme D'action
Pimonidazole exerts its effects through the following mechanism:
Reduction: The nitro group of this compound is reduced by nitroreductases under hypoxic conditions.
Covalent Bond Formation: The reduced intermediates form covalent bonds with thiol groups in proteins, resulting in stable adducts.
Detection: These adducts can be detected using immunohistochemistry, allowing for the visualization of hypoxic regions
Comparaison Avec Des Composés Similaires
Le Pimonidazole est comparé à d'autres marqueurs d'hypoxie tels que :
Misonidazole : Un autre composé nitroimidazole utilisé pour la détection de l'hypoxie, mais avec une pharmacocinétique différente.
EF5 : Un nitroimidazole fluoré avec une sensibilité plus élevée pour la détection de l'hypoxie.
Pimo-yne : Un conjugué this compound-alcyne avec des capacités de détection de l'hypoxie similaires, mais des signaux de fond réduits
Unicité : Le this compound est unique en raison de son utilisation bien établie en recherche et en milieu clinique, de sa liaison covalente fiable dans des conditions hypoxiques et de sa validation étendue dans divers modèles .
Activité Biologique
Pimonidazole is a bioreductive chemical probe widely recognized for its role as a hypoxia marker in various cancer studies. Its ability to selectively bind to thiol-containing proteins in hypoxic cells makes it an invaluable tool for understanding tumor microenvironments, treatment responses, and prognostic outcomes. This article delves into the biological activity of this compound, presenting key research findings, case studies, and data tables that illustrate its significance in cancer biology.
This compound is a 2-nitroimidazole compound that becomes activated under low oxygen conditions (hypoxia). Upon reduction in hypoxic cells, it forms stable adducts with cellular proteins, allowing for the visualization and quantification of hypoxia within tumors. The accumulation of this compound is particularly relevant in solid tumors where hypoxia is linked to aggressive phenotypes and treatment resistance.
Gene Expression and Tumor Aggressiveness
A study highlighted the correlation between this compound staining and aggressive tumor characteristics in prostate cancer. The expression of 32 essential genes associated with proliferation, DNA repair, and hypoxia response was significantly upregulated in this compound-positive tumors. This correlation was validated by associations with clinical parameters such as Gleason score and lymph node status, indicating that this compound can serve as a prognostic marker for tumor aggressiveness .
Table 1: Key Gene Sets Associated with this compound Staining
Gene Set | Description | Significance Level (p-value) |
---|---|---|
Proliferation | Genes involved in cell division | <0.05 |
DNA Repair | Genes involved in repairing DNA damage | <0.05 |
Hypoxia Response | Genes responding to low oxygen levels | <0.05 |
Accumulation Mechanism in Tumors
Research utilizing imaging mass spectrometry revealed that this compound accumulates effectively in hypoxic tumor tissues. The mechanism involves reduction at its nitro group followed by conjugation with glutathione (GSH), which enhances its retention in hypoxic regions . This accumulation pattern is crucial for accurately mapping hypoxic areas within tumors.
Case Studies
- Head and Neck Cancer : this compound binding was evaluated in squamous cell carcinomas, where it demonstrated predictive value for treatment outcomes based on vascular density and binding levels. Tumors with high this compound binding showed significantly better prognoses compared to those with low binding .
- Cervical Carcinoma : A clinical study involving ten patients treated with this compound showed that hypoxia detection correlated with tumor proliferation markers. Biopsies taken post-treatment indicated a direct relationship between this compound binding and S-phase markers of cell growth .
Clinical Applications
This compound has been employed not only as a research tool but also as a potential therapeutic modifier. Its ability to identify hypoxic regions can guide clinicians in selecting appropriate treatments, especially those targeting hypoxic tumor cells. Moreover, combining this compound with therapies such as radiotherapy has been explored to enhance treatment efficacy in hypoxic tumors .
Propriétés
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWOOAYQYLJEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867867 | |
Record name | Pimonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-50-2 | |
Record name | Pimonidazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIMONIDAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pimonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.